molecular formula C21H18N4O3S B2960670 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111419-02-3

3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine

Cat. No. B2960670
M. Wt: 406.46
InChI Key: LWMDYEAHTONPPF-UHFFFAOYSA-N
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Description

The compound “3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine” is a complex organic molecule. It contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridazine ring, and a phenyl ring. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be formed via a cyclization reaction involving a carboxylic acid and a hydrazine . The pyridazine ring could be synthesized through a condensation reaction of a diketone with hydrazine . The phenyl ring could be introduced through a Friedel-Crafts alkylation or acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyridazine rings are heterocyclic, meaning they contain atoms other than carbon in the ring . The presence of these heteroatoms can significantly influence the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl ring could undergo electrophilic aromatic substitution reactions, while the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and pyridazine rings could increase its polarity, potentially making it more soluble in polar solvents . The dimethoxyphenyl group could influence its lipophilicity, which could impact its absorption and distribution in biological systems .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The oxadiazole derivative, closely related to the specified chemical, has been synthesized and evaluated for its in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. Moreover, these compounds were evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, showing optimum anti-proliferative activity by specific compounds (L. H. Al-Wahaibi et al., 2021).

Antifungal and Anti-inflammatory Activities

Another study focused on the synthesis of novel oxadiazole derivatives from triazine, which showed promising anti-inflammatory activity compared to phenylbutazone, a known anti-inflammatory drug. Some derivatives exhibited significant activity, indicating the potential for these compounds in anti-inflammatory drug development (Z. K. El-Samii, 2007).

Anticancer Evaluation

A study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from various acids and chlorides. These compounds were evaluated for anticancer activity against four cancer cell lines, showing moderate to excellent activity compared to etoposide, a reference drug. Some derivatives exhibited higher anticancer activities than the reference, highlighting their potential as therapeutic agents (B. Ravinaik et al., 2021).

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects and toxicity .

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-26-15-8-9-16(18(12-15)27-2)21-22-19(28-25-21)13-29-20-11-10-17(23-24-20)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMDYEAHTONPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

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